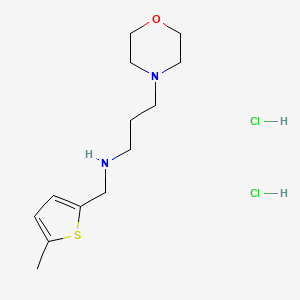

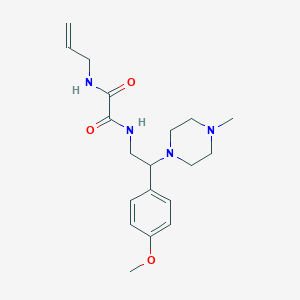

![molecular formula C19H17N3O3 B2685921 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one CAS No. 2034294-05-6](/img/structure/B2685921.png)

3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a cyclopropyl group, a tetrahydropyrazolo[1,5-a]pyrazine ring, and a chromen-2-one moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines have been synthesized using various methods . These methods often involve the use of NH-pyrazole carbonic acids as a key intermediate .Aplicaciones Científicas De Investigación

Synthesis Techniques and Catalysis

A significant application of compounds similar to 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one involves their synthesis via one-pot, multi-component reactions that utilize environmentally benign catalysts. For instance, the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives has been achieved through a one-pot three-component condensation method. This method employs starch solution as a highly efficient, homogenous catalyst, presenting advantages such as the use of a nontoxic and biodegradable catalyst, simple work-up procedure, and short reaction time (Hazeri et al., 2014). Similarly, an efficient synthesis of 2-amino-3-cyano-4H-chromenes and tetrahydrobenzo[b]pyrans has been developed using 2,2,2-trifluoroethanol as a metal-free and reusable medium, highlighting an eco-friendly approach (Khaksar et al., 2012).

Biological Activities

The compound's framework has also been explored for its potential in biological applications. Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing biologically active sulfonamide moieties has shown promising antimicrobial properties. These compounds were synthesized via versatile reactions and evaluated for their antibacterial and antifungal activities, demonstrating significant results (Darwish et al., 2014). Additionally, the synthesis of 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One derivatives has been reported, with these compounds exhibiting notable antibacterial and antioxidant activities, highlighting their potential as a new class of antibacterial compounds (Al-ayed, 2011).

Antimicrobial and Antioxidant Evaluation

Furthermore, studies have focused on the synthesis and antimicrobial evaluation of various heterocyclic compounds incorporating chromene derivatives. These studies aim to develop antimicrobial agents through the synthesis of new heterocyclic compounds that incorporate different functional groups, demonstrating a broad range of antibacterial and antifungal activities. Such research underscores the potential of these compounds in developing new therapeutic agents (Hatzade et al., 2008).

Catalysis and Green Chemistry

In terms of catalysis and green chemistry, the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using magnetic nanocatalysts under environmentally friendly conditions has been demonstrated. This approach leverages Fe3O4@SiO2–imid–PMAn nanoparticles as catalysts, offering advantages such as operational simplicity, excellent yields, short reaction times, and the absence of tedious workup, highlighting the potential for sustainable and efficient synthesis methods (Esmaeilpour et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The compound affects the HBV life cycle by disrupting the normal function of the HBV core protein . This disruption leads to downstream effects on the replication of the virus, thereby inhibiting its ability to infect host cells .

Pharmacokinetics

It has been demonstrated that the compound can effectively inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of HBV replication . This leads to a decrease in the viral load within the host, thereby reducing the progression of the disease .

Propiedades

IUPAC Name |

3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18(15-9-13-3-1-2-4-17(13)25-19(15)24)21-7-8-22-14(11-21)10-16(20-22)12-5-6-12/h1-4,9-10,12H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPSTTFGIQYYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

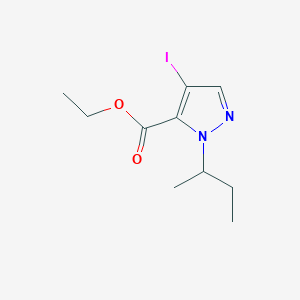

![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)

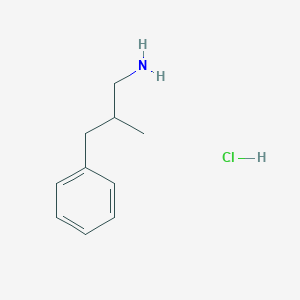

![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)

![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)

![N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2685855.png)

![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B2685857.png)